molecular formula C14H14O2 B14680995 2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione CAS No. 34711-52-9

2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione

Cat. No.: B14680995
CAS No.: 34711-52-9
M. Wt: 214.26 g/mol
InChI Key: ZLVTXTLIIWNNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene ring system substituted with a methyl group at the second position and an isopropyl group at the third position, along with two ketone functionalities at the first and fourth positions. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives, followed by oxidation. For instance, starting with 2-methyl-naphthalene, the compound can be acylated using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized using an oxidizing agent like chromium trioxide to yield the desired naphthoquinone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions followed by oxidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone functionalities to hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Plumbagin: 5-Hydroxy-2-methyl-naphthalene-1,4-dione, known for its anticancer and antimicrobial properties.

    Juglone: 5-Hydroxy-1,4-naphthoquinone, another naphthoquinone with biological activities.

    Menadione: 2-Methyl-1,4-naphthoquinone, a synthetic compound with vitamin K activity.

Uniqueness

2-Methyl-3-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and an isopropyl group on the naphthalene ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

34711-52-9

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-3-propan-2-ylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O2/c1-8(2)12-9(3)13(15)10-6-4-5-7-11(10)14(12)16/h4-8H,1-3H3

InChI Key

ZLVTXTLIIWNNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.